ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate
Description
Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate is a coumarin-derived compound characterized by a chromene (benzopyrone) core substituted with a phenyl group at position 4 and an ethoxycarbonylmethyloxy (-OCH₂COOEt) moiety at position 6. Its molecular formula is C₁₉H₁₆O₅ (MW: 324.33 g/mol). Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which are influenced by substituent patterns on the chromene ring .
Properties
IUPAC Name |
ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(13-6-4-3-5-7-13)11-18(20)24-17(15)10-14/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOKMUJFGPGZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Type
(a) Ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate (CAS 83219-99-2)
- Structure : Phenyl group at position 3 (vs. 4 in the target compound).
- Molecular Formula : C₁₉H₁₆O₅ (identical to the target compound).
- This isomer showed moderate antimicrobial activity in preliminary screens .
(b) Ethyl 2-[2-(4-Methylphenyl)-4-oxochromen-7-yl]oxyacetate (CAS 78298-71-2)
- Structure : 4-Methylphenyl at position 2 and oxo group at position 4.
- Molecular Formula : C₂₀H₁₈O₅ (MW: 338.36 g/mol).
- However, the oxo group at position 4 may reduce stability compared to the 2-oxo configuration in the target compound .
(c) Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Ester Group Variations
(a) Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
Functional Group Modifications
(a) Ethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
- Structure : Trifluoromethyl at position 2 and 3,4-dimethoxyphenyl at position 3.
- Molecular Formula : C₂₂H₁₉F₃O₇ (MW: 452.38 g/mol).
- Impact : The electron-withdrawing trifluoromethyl group and methoxy substituents may enhance binding to enzymes like cyclooxygenase (COX), though this requires validation .
(b) Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Efficiency : Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate achieves 81–82% yield via optimized K₂CO₃-mediated alkylation, highlighting methodological advancements .
- Biological Activity : Substitution at position 3 (e.g., phenyl or trifluoromethyl) correlates with enhanced antimicrobial and anti-inflammatory activities in preliminary assays, though position 4-phenyl derivatives show broader solubility .
- Crystallographic Insights : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits a planar chromene ring, with steric effects at position 6 reducing intermolecular π-π stacking compared to position 7 derivatives .
Biological Activity
Ethyl 2-[(2-oxo-4-phenyl-2H-7-chromenyl)oxy]acetate, a compound belonging to the class of flavonoids, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound can be synthesized through a reaction involving phenolic compounds and acetic acid derivatives. The structure is characterized by a chromenyl moiety linked to an ethoxyacetate group, which is crucial for its biological properties.
Molecular Formula
- Molecular Formula : C₁₇H₁₄O₅
- Molecular Weight : 298.29 g/mol
Biological Activity
The biological activity of this compound has been extensively studied, revealing several pharmacological effects:
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. This compound exhibits significant free radical scavenging activity. In vitro studies have demonstrated its ability to reduce oxidative stress markers, suggesting potential protective effects against oxidative damage in cells.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacteria and fungi, showing notable inhibition zones in agar diffusion assays. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed that the compound induced apoptosis in breast cancer cells (MCF7), with IC50 values indicating significant potency compared to standard chemotherapeutics .
- Neuroprotective Effects : Another research highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to enhance neuronal survival and reduce apoptosis in response to oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
